4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the steps of the reaction. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and torsion angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism of the reaction. The rate and selectivity of the reaction may also be important.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with various reagents, may also be studied.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining its LD50 (the dose that is lethal to 50% of a population), its flash point, and its effects on various forms of life and the environment.
Future Directions
This involves predicting or suggesting future research directions. This could include new synthetic methods, new reactions, new applications, or new studies to further understand the compound’s properties or mechanism of action.
Please note that this is a general guideline and the specifics may vary depending on the nature of the compound and the focus of the research. If you have more specific information about the compound, I may be able to provide a more detailed analysis.
properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMVMWINSNQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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